While the provided abstracts do not explicitly detail the synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid, they offer insights into potential synthetic routes. One common method for introducing a trifluoromethoxy group onto an aromatic ring is through the use of trifluoromethyl hypofluorite (CF3OF) or other trifluoromethoxylating agents. [] Additionally, the methyl group could be introduced via various methods, such as electrophilic aromatic substitution. []
Antidiabetic agents: A derivative of 2-methyl-4-(trifluoromethoxy)benzoic acid, (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533), acts as a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM). This compound demonstrated efficacy comparable to existing treatments like rosiglitazone and pioglitazone in preclinical models of type 2 diabetes mellitus (T2DM), with reduced side effects such as cardiac hypertrophy, excessive weight gain, and edema. []
Chemokine receptor antagonists: Another derivative, (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487), functions as a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] While the specific therapeutic application of AMG 487 is not mentioned, CXCR3 antagonists are being investigated for their potential in treating inflammatory and autoimmune diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2